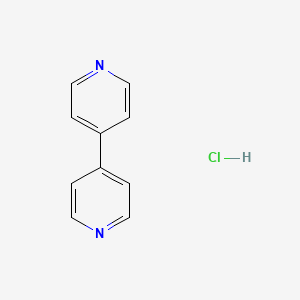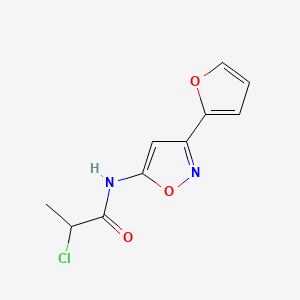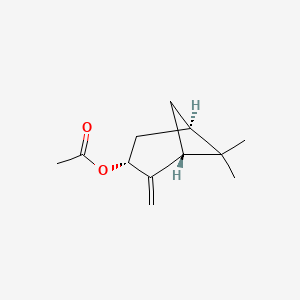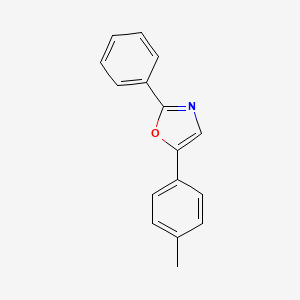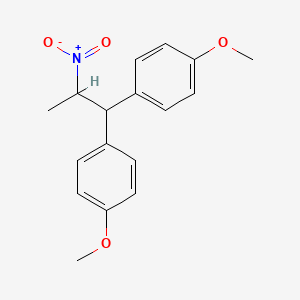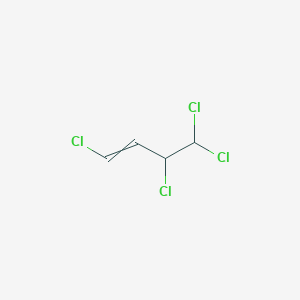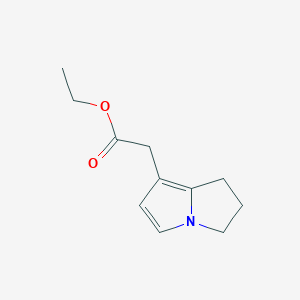
Ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate is an organic compound belonging to the class of pyrrolizines Pyrrolizines are characterized by a pyrrole ring fused to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate typically involves the reaction of a pyrrolizine derivative with ethyl acetate under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors may also be explored to enhance production efficiency.
化学反应分析
Types of Reactions
Ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism by which ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1-(2,3-Dihydro-5-ethyl-1H-pyrrolizin-7-yl)ethanone: Another pyrrolizine derivative with similar structural features.
Indole derivatives: Compounds containing an indole nucleus, which share some structural similarities with pyrrolizines.
Uniqueness
Ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate is unique due to its specific functional groups and the potential for diverse chemical reactivity. Its applications in various fields of research further highlight its distinctiveness compared to other similar compounds.
属性
CAS 编号 |
34671-07-3 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
ethyl 2-(6,7-dihydro-5H-pyrrolizin-1-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)8-9-5-7-12-6-3-4-10(9)12/h5,7H,2-4,6,8H2,1H3 |
InChI 键 |
HNWRITLSFLOYGO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C2CCCN2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



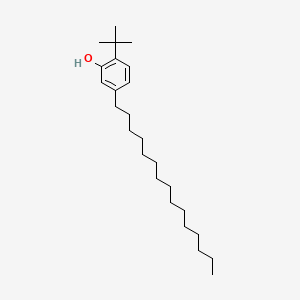
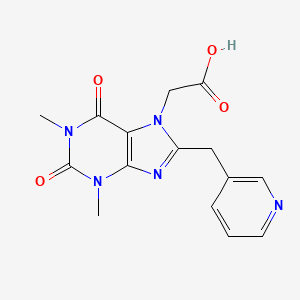
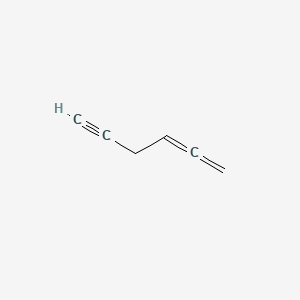
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)

![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
